molecular formula C23H22N2O3 B304052 N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B304052
M. Wt: 374.4 g/mol
InChI Key: UDKBFAMXBMLJTL-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide, commonly known as FTI-277, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of a class of compounds known as farnesyltransferase inhibitors, which target the farnesyltransferase enzyme that is involved in the processing of a number of proteins that are important in cancer cell growth and survival.

Mechanism of Action

FTI-277 works by inhibiting the activity of the farnesyltransferase enzyme, which is involved in the processing of a number of proteins that are important in cancer cell growth and survival. By inhibiting this enzyme, FTI-277 prevents the production of these proteins and thereby disrupts the signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
FTI-277 has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell growth, induction of apoptosis (programmed cell death), and disruption of cell signaling pathways. FTI-277 has also been shown to have effects on the immune system, including the activation of immune cells that can help to fight cancer.

Advantages and Limitations for Lab Experiments

One advantage of using FTI-277 in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. However, one limitation of using FTI-277 is that it can be difficult to work with due to its low solubility in water and other common solvents. Additionally, the use of FTI-277 in lab experiments may not fully replicate the conditions of cancer cells in the human body, and further research is needed to determine the full potential of this compound in cancer treatment.

Future Directions

There are a number of potential future directions for research on FTI-277. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further research is needed to determine the full range of cancers that can be treated with FTI-277, as well as the optimal dosing and administration strategies for this compound. Finally, there is potential for the development of new farnesyltransferase inhibitors that are even more effective than FTI-277, and that may have fewer side effects.

Synthesis Methods

FTI-277 can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of the Horner-Wadsworth-Emmons reaction. The synthesis of FTI-277 typically involves the use of multiple steps and the use of specialized equipment and reagents.

Scientific Research Applications

FTI-277 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth and survival of a number of different types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. FTI-277 has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-15-6-10-19(11-7-15)24-23(27)21(14-20-5-4-12-28-20)25-22(26)18-9-8-16(2)17(3)13-18/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14-

InChI Key

UDKBFAMXBMLJTL-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC(=C(C=C3)C)C

SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.